tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, a cyanomethylene group, and a cyclohexyl ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl derivative. One common method includes the use of lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0°C to 20°C . Another method involves the use of sodium tetrahydroborate and calcium chloride in a mixture of tetrahydrofuran and ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its carbamate group is known to interact with certain enzymes, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors. Research into this compound could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
- 4-tert-Butylcyclohexyl acetate
Uniqueness
What sets tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate apart from these similar compounds is the presence of the cyanomethylene group. This functional group adds unique chemical properties, making it more versatile for specific applications in research and industry.
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
MYAPFMANGNYCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.